molecular formula C20H24N4O2 B2682021 2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol CAS No. 899394-29-7

2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol

Cat. No.: B2682021
CAS No.: 899394-29-7
M. Wt: 352.438
InChI Key: BBWMHWADVWVUMF-UHFFFAOYSA-N
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Description

2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol ( 899394-29-7) is a chemical compound with the molecular formula C20H24N4O2 and a molecular weight of 352.4302 . This substance features a complex polyheterocyclic structure based on a pyrazolopyrimidine core, a scaffold recognized in scientific literature as a privileged structure in medicinal chemistry and drug discovery . The pyrazolopyrimidine moiety is a well-established bioisostere of the purine ring system found in adenine, allowing compounds based on this scaffold to potentially interact with various enzyme systems, including kinase domains . Research into pyrazolopyrimidine derivatives has identified their significant potential in anticancer research, particularly as inhibitors of cyclin-dependent kinases (CDKs) such as CDK2 . These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in tumor cells, making them attractive targets for therapeutic intervention . The specific structural features of this compound—including the 2-methyl-3-phenyl groups on the pyrazolo core, the fused cyclopentane ring, and the 2-(2-aminoethoxy)ethanol side chain—define its unique physicochemical properties and research applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[2-[(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-18(15-6-3-2-4-7-15)20-22-17-9-5-8-16(17)19(24(20)23-14)21-10-12-26-13-11-25/h2-4,6-7,21,25H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMHWADVWVUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
  • Molecular Formula : C₁₉H₂₂N₄O
  • Molecular Weight : 322.412 g/mol .
  • Key Differences: Replaces the ethoxyethanol group with a methoxyethyl side chain (CH₃OCH₂CH₂- vs. HOCH₂CH₂OCH₂CH₂-).
  • Impact :
    • Reduced polarity and hydrophilicity compared to the target compound due to the absence of a hydroxyl group.
    • Lower solubility in aqueous media, as inferred from its molecular weight and logP trends .
2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
  • Molecular Formula : C₁₆H₁₆N₄
  • Molecular Weight : 264.33 g/mol .
  • Key Differences: Lacks the ethoxyethanol side chain entirely.
  • Impact :
    • Significantly lower molecular weight and reduced steric hindrance.
    • Higher lipophilicity (predicted logP: ~3.1) compared to the target compound, suggesting better membrane permeability but poorer aqueous solubility .

Functional Analogues

Pyrazolo-Pyrano-Pyrimidine Derivatives
  • Example: 5,8-Diamino-7-cyano-2-hydroxy-6-phenyl-6,7-dihydropyrazolo[1,5-a]pyrano[2,3-d]pyrimidine (12a) .
  • Structural Differences: Replaces the cyclopentane ring with a pyrano ring and introduces cyano/hydroxy groups.
  • Impact: Enhanced hydrogen-bonding capacity due to hydroxyl and cyano groups, improving solubility.
Triazolopyrimidine Hydrazones
  • Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with oxyacetyl hydrazone substituents .
  • Structural Differences : Substitutes the pyrazolo-pyrimidine core with a triazolopyrimidine system.
  • Impact: Introduction of chiral centers (e.g., α-methyl groups) improved herbicidal and antifungal activity in some derivatives . Suggests that the ethoxyethanol chain in the target compound may enhance bioactivity through increased solubility or target binding.

Physicochemical Properties

Property Target Compound (Inferred) N-(2-Methoxyethyl) Analog Base Structure
Molecular Weight (g/mol) ~350–370 322.412 264.33
logP (Predicted) ~1.5–2.0 ~2.5–3.0 ~3.1
Solubility (Water) Moderate Low Very Low
pKa (Amino Group) ~4.5–5.0 ~4.9 4.99

Notes:

  • The hydroxyl group in the ethoxyethanol side chain likely improves aqueous solubility compared to the methoxyethyl analog.
  • The base structure’s higher logP aligns with its reduced solubility, highlighting the importance of hydrophilic substituents .

Q & A

Q. Q1: What are the key synthetic routes for preparing 2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-8-yl)amino)ethoxy)ethanol, and how can reaction conditions be optimized for yield?

A: The compound’s synthesis typically involves multi-step protocols. For example, analogous pyrazolo-pyrimidine derivatives are synthesized via nucleophilic substitution or coupling reactions, such as reacting bromoethanol derivatives with amine-functionalized intermediates under reflux in toluene or DMF. Key variables include temperature (e.g., 100°C for 2 hours), solvent polarity, and stoichiometric ratios of reagents like triethylamine (to scavenge HBr). Yield optimization often requires iterative adjustments of these parameters, validated via TLC or HPLC monitoring .

Q. Q2: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, particularly distinguishing the cyclopenta[d]pyrimidine core from regioisomers. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., monoisotopic mass: 322.179 Da). Reverse-phase HPLC with UV detection (C18 columns, acetonitrile/water gradients) assesses purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved binding affinity to biological targets?

A: Density Functional Theory (DFT) calculations predict electron distribution and reactive sites (e.g., aminoethoxy groups as hydrogen bond donors). Molecular docking with targets like kinases or GPCRs identifies key interactions (e.g., π-π stacking with phenyl groups). For example, ICReDD’s reaction path search methods use quantum chemical calculations to prioritize derivatives with optimized steric and electronic profiles, reducing experimental trial-and-error .

Q. Q4: What strategies resolve contradictions in bioactivity data across different assays (e.g., in vitro vs. in vivo)?

A: Discrepancies may arise from solubility differences, metabolic instability, or off-target effects. Systematic approaches include:

  • Solubility enhancement: Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug modifications.
  • Metabolic profiling: LC-MS/MS identifies degradation products in liver microsomes.
  • Target validation: CRISPR knockouts or siRNA silencing confirm target specificity.
    Cross-referencing with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) provides mechanistic insights .

Q. Q5: How do steric and electronic effects of the cyclopenta[d]pyrimidine core influence regioselectivity in downstream functionalization?

A: The fused bicyclic system imposes steric constraints, favoring substitutions at the less hindered 8-amino position (vs. the 2-methyl-3-phenyl substituents). Electronic effects from the pyrimidine ring’s electron-deficient nature direct electrophilic attacks to the aminoethoxy side chain. Computational models (e.g., Fukui indices) quantify site reactivity, validated by experimental kinetic studies under varied pH and solvent conditions .

Q. Q6: What experimental design principles minimize variability in biological assay results for this compound?

A: Use factorial design (e.g., 2^k designs) to test variables like cell passage number, serum concentration, and incubation time. For example, a 3-factor design might optimize:

  • Cell density: 10⁴–10⁵ cells/well.
  • Compound concentration: 0.1–10 µM.
  • Incubation duration: 24–72 hours.
    ANOVA identifies significant factors, while positive/negative controls (e.g., known kinase inhibitors) normalize inter-assay variability .

Q. Q7: How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate metabolic pathways or degradation mechanisms?

A: Synthesize isotopologs (e.g., ¹⁵N-labeled aminoethoxy groups) for tracking via mass spectrometry. In vivo studies using ²H-labeled compounds paired with PET imaging quantify tissue distribution. Degradation pathways are mapped using HR-MS/MS fragmentation patterns, identifying hydrolytic cleavage of the ethoxyethanol chain or oxidative demethylation .

Methodological Challenges and Solutions

Q. Q8: What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

A: Key challenges include low yields in cyclization steps (e.g., forming the pyrimidine ring) and purification difficulties due to polar byproducts. Solutions:

  • Flow chemistry: Continuous processing improves heat/mass transfer during exothermic steps.
  • Hybrid purification: Combine silica gel chromatography with recrystallization (e.g., methanol/water) to remove hydrophilic impurities.
    Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Q. Q9: How do solvent polarity and protic/aprotic environments affect the stability of the aminoethoxy side chain?

A: Protic solvents (e.g., methanol) accelerate hydrolysis of the ethoxy linkage via nucleophilic attack, while aprotic solvents (e.g., DMF) stabilize the compound. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation rates. Formulation strategies include lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

Q. Q10: What computational tools integrate reaction pathway prediction with experimental data to accelerate discovery?

A: Platforms like ICReDD combine quantum mechanics/molecular mechanics (QM/MM) simulations with machine learning (ML) to predict viable reaction pathways. Experimental data (e.g., NMR kinetics) train ML models, which then propose optimal conditions (e.g., catalyst loading, solvent) for novel derivatives. Feedback loops refine predictions iteratively .

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